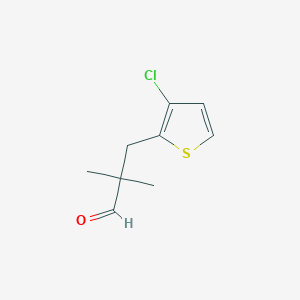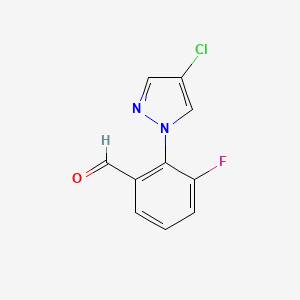
4-Cyclopropanecarbonyl-2,3-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropanecarbonyl-2,3-dimethylphenol is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is also known by its systematic name, cyclopropyl(4-hydroxy-2,3-dimethylphenyl)methanone . This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, which is further connected to a dimethylphenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-2,3-dimethylphenol typically involves the acylation of 2,3-dimethylphenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3-Dimethylphenol+Cyclopropanecarbonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropanecarbonyl-2,3-dimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-Cyclopropanecarbonyl-2,3-dimethylphenol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyl-2,3-dimethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the carbonyl group can participate in nucleophilic addition reactions. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylphenol
- 4-Cyclopropylphenol
- Cyclopropanecarbonyl chloride
Uniqueness
4-Cyclopropanecarbonyl-2,3-dimethylphenol is unique due to the presence of both a cyclopropane ring and a dimethylphenol moiety, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclopropyl-(4-hydroxy-2,3-dimethylphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c1-7-8(2)11(13)6-5-10(7)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3 |
InChI Key |
JEVCTRYFOFBPON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



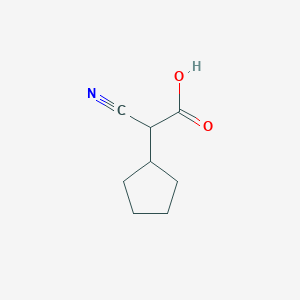
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)


![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
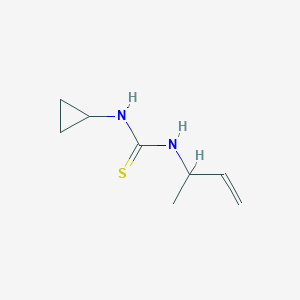

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)

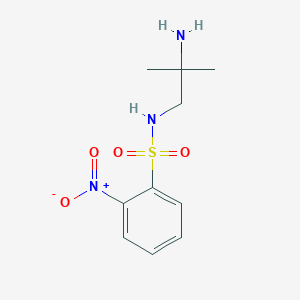
![1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13301498.png)
